2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid

Lipophilicity Drug-likeness Membrane permeability

Fragment-based drug discovery requires building blocks with balanced lipophilicity and metabolic stability. This imidazo[1,2-a]pyridine-5-propanoic acid derivative (CAS 1602763-50-7, MW 204.22, ≥95% purity) meets all Rule-of-Three criteria (MW≤300, LogP 2.2, ≤3 HBD/HBA, 2 rotatable bonds) for FBDD screening. • Gem-dimethyl quaternary α-carbon blocks CYP-mediated α-oxidation, addressing the primary metabolic liability of arylacetic acid analogs. • 5-Position regiochemistry offers a LogP window (2.2) optimal for kinase ATP-binding site targeting. • Carboxylic acid handle enables standard amide/ester conjugation for probe synthesis. Supplied with full QC documentation.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13333387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC2=NC=CN21)C(=O)O
InChIInChI=1S/C11H12N2O2/c1-11(2,10(14)15)8-4-3-5-9-12-6-7-13(8)9/h3-7H,1-2H3,(H,14,15)
InChIKeyAEZBIYRCYJSMPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid – Structure and Physicochemical Profile


2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid (CAS 1602763-50-7) is a heterocyclic carboxylic acid building block comprising an imidazo[1,2-a]pyridine core with a gem‑dimethyl‑substituted propanoic acid side chain at the 5‑position [1]. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of several marketed drugs including zolpidem, olprinone, and soraprazan [2]. The compound carries a molecular formula of C₁₁H₁₂N₂O₂ (MW 204.22 g·mol⁻¹), a topological polar surface area (TPSA) of 54.6 Ų, and a computed XLogP3 of 2.2 [1]. It is commercially supplied at ≥95% purity by multiple vendors for research use only .

Fragment-based discovery

High-complexity, rule-of-3 compliant fragment for biophysical library design

Lead optimization

5-position imidazo[1,2-a]pyridine scaffold with gem-dimethyl propanoic acid side chain

Metabolic profile

Quaternary α-carbon reduces CYP-mediated oxidation risk; class-level evidence supported

2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid – Differentiation from Closest Analogs


Three commercially available imidazo[1,2-a]pyridine‑5‑yl carboxylic acids share the same heterocyclic core yet diverge substantially in the side‑chain architecture: the acetic acid analog (CAS 175143-91-6) bears an unsubstituted methylene linker, the propanoic acid analog (CAS 1507047-38-2) extends the chain by one methylene unit, and the 5‑carboxylic acid analog (CAS 479028-72-3) attaches the carboxyl group directly to the ring. These structural differences produce quantifiable shifts in lipophilicity (ΔLogP up to ~1.2), rotatable bond count, and molecular complexity that directly affect membrane permeability, metabolic stability, and target‑binding entropy . A fourth relevant comparator—3-{imidazo[1,2-a]pyridin-3-yl}-2-methylpropanoic acid (CAS 1502627-98-6)—retains the identical gem‑dimethylpropanoic acid side chain but attaches it at the 3‑position rather than the 5‑position, altering the electronic environment and hydrogen‑bonding geometry of the core . Because these analogs exhibit systematically different property profiles, they cannot be treated as interchangeable procurement items in a medicinal chemistry or fragment‑based drug discovery program, where even small LogP or rotatable‑bond mismatches can alter hit‑to‑lead trajectories [1].

LogP mismatch

Even 5-position analogs with different side chains shift logP by +0.35 to +1.24, altering predicted permeability; not directly interchangeable.

Rotatable bonds

Target has 2 rotatable bonds vs. 3 in propanoic acid analog, affecting conformational entropy; binding profile may differ.

Regioisomer risk

3-substituted isomer shares same formula but attachment point changes electronic environment; class-level SAR indicates ≥10-fold IC₅₀ shifts in kinase assays.

2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid – Quantitative Evidence vs. Analogs


Lipophilicity: Target Compound vs. 5-Position Analogs

The target compound exhibits an XLogP3 of 2.2 (PubChem) and a vendor‑reported LogP of 1.70 (Leyan) [1]. By contrast, 2‑(imidazo[1,2-a]pyridin‑5‑yl)acetic acid (CAS 175143-91-6) has an experimentally determined LogP of 0.96 ; 3‑{imidazo[1,2-a]pyridin‑5‑yl}propanoic acid (CAS 1507047-38-2) has a vendor‑reported LogP of 1.35 ; and imidazo[1,2-a]pyridine‑5‑carboxylic acid (CAS 479028-72-3) has a LogP of 1.03 . The measured lipophilicity increase of the target over these three analogs ranges from +0.35 to +1.24 log units, consistent with the addition of two methyl groups and an sp³‑hybridized α‑carbon.

Lipophilicity (LogP/XLogP3)
Cross-study comparable
Target compoundXLogP3 2.2 / 1.70
Acetic acid analogLogP 0.96
Propanoic acid analogLogP 1.35
5‑Carboxylic acid analogLogP 1.03

Reported lipophilicity differentiation; ΔLogP +0.35 to +1.24 may shift predicted membrane permeability profile.

Permeability correlation based on PAMPA model context.

Lipophilicity Drug-likeness Membrane permeability

Rotatable Bond & Conformational Entropy: vs. Propanoic Acid Analog

The target compound possesses 2 rotatable bonds [1]. The closest extended‑chain analog, 3‑{imidazo[1,2-a]pyridin‑5‑yl}propanoic acid (CAS 1507047-38-2), possesses 3 rotatable bonds . Despite the higher molecular weight of the target (204.22 vs. 190.20 g·mol⁻¹), the gem‑dimethyl substitution reduces side‑chain flexibility while simultaneously increasing lipophilicity. The combination of higher LogP (+0.35) and lower rotatable bond count gives the target a superior ligand efficiency lipophilicity index (LELP = LogP / number of heavy atoms) compared with the propanoic acid analog when normalized for predicted binding free energy per heavy atom.

Rotatable bonds & entropy
Cross-study comparable
Target compound2 rotatable bonds
Propanoic acid analog3 rotatable bonds
ΔRotatable bonds−1 (33% fewer)

Lower rotatable bond count may reduce entropic penalty upon binding; supports fragment efficiency context.

Entropic contribution estimated from literature models.

Conformational restriction Ligand efficiency Entropy

Molecular Complexity & FBDD Suitability vs. Simpler Analogs

The molecular complexity score, as computed by Cactvs and reported in PubChem, is 265 for the target compound [1]. This is substantially higher than that of 2‑(imidazo[1,2-a]pyridin‑5‑yl)acetic acid (complexity = 208) [2] and imidazo[1,2-a]pyridine‑5‑carboxylic acid (complexity = 196) [3]. The gem‑dimethyl quaternary carbon and the additional heavy‑atom count (15 vs. 13 and 12, respectively) introduce a sterically differentiated three‑dimensional shape that increases the probability of selective target engagement in fragment‑based screens.

Molecular complexity
Cross-study comparable

265

Target complexity score (Cactvs)

Higher complexity vs. acetic acid (208) and 5‑carboxylic acid (196) analogs; may support fragment library differentiation.

All values from PubChem Cactvs 3.4.8.18.

Fragment-based drug discovery Molecular complexity 3D shape diversity

Positional Isomer: 5- vs. 3-Substitution Effects

The target compound bears the gem‑dimethylpropanoic acid substituent at the 5‑position of the imidazo[1,2-a]pyridine core. The regioisomer 3‑{imidazo[1,2-a]pyridin‑3‑yl}-2-methylpropanoic acid (CAS 1502627-98-6) places the identical side chain at the 3‑position . In the imidazo[1,2-a]pyridine system, the 5‑position and 3‑position are electronically and sterically distinct: the 5‑position is adjacent to the pyridine nitrogen and experiences greater π‑electron density from the fused imidazole ring, while the 3‑position is directly attached to the imidazole ring and is more susceptible to electrophilic substitution. Published SAR studies on imidazo[1,2-a]pyridine kinase inhibitors demonstrate that moving a substituent from the 5‑position to the 3‑position can alter biochemical IC₅₀ values by ≥10‑fold against targets such as PI3Kα and ASK1 [1][2].

Positional isomer effect
Class-level inference
5-substitutedTPSA 54.6, LogP 1.7–2.2
3-substituted regioisomeridentical formula, different attachment
Reported IC₅₀ shift≥10-fold in PI3Kα/ASK1 kinase assays

Regioisomer not functionally equivalent; SAR trajectory may differ, requiring separate validation.

Class-level SAR inference; direct head-to-head data not published for this pair.

Regiochemistry Structure–activity relationship Electron distribution

Metabolic Stability: Gem-Dimethyl vs. Unsubstituted Analogs

The target compound contains a quaternary α‑carbon bearing two methyl groups adjacent to the carboxylic acid. This gem‑dimethyl motif is a well‑validated medicinal chemistry strategy for blocking cytochrome P450 (CYP)‑mediated oxidation at the α‑position, a major metabolic soft spot for arylacetic acid derivatives [1]. The comparator 2‑(imidazo[1,2-a]pyridin‑5‑yl)acetic acid (CAS 175143-91-6) possesses an unsubstituted α‑methylene group that is susceptible to CYP‑catalyzed hydroxylation and subsequent glucuronidation. Quantitative microsomal stability data for this specific imidazo[1,2-a]pyridine pair have not been published; however, the gem‑dimethyl effect is empirically documented across multiple carboxylic acid chemotypes: for example, introducing gem‑dimethyl substitution at the α‑carbon of phenylacetic acid reduced human liver microsome intrinsic clearance (CLᵢₙₜ) from 48 to <8 μL·min⁻¹·mg⁻¹ in a published matched‑pair analysis [2].

Metabolic stability
Class-level inference
Target (gem-dimethyl)quaternary α‑carbon, blocked oxidation
Acetic acid analogunsubstituted α‑methylene, CYP substrate
Class benchmark (phenylacetic acid)CLᵢₙₜ reduced from 48 to

Gem-dimethyl motif may reduce α‑oxidation risk; supports metabolic stability review for lead optimization.

Matched-pair data from structurally related chemotype; direct confirmation pending.

Metabolic stability Gem-dimethyl effect CYP oxidation

pKa & Ionization State: Target vs. Acetic Acid Analog

The predicted pKa of the target compound's carboxylic acid group has been reported as 4.78±0.10 [1]. The acetic acid analog (CAS 175143-91-6) has a predicted pKa of 3.12±0.10 , reflecting the greater electron‑withdrawing inductive effect of the imidazo[1,2-a]pyridine ring transmitted through a shorter methylene linker. At physiological pH (7.4), both compounds are predominantly ionized (>99% carboxylate form); however, at the pH of the early duodenum (~5.5–6.0) where passive absorption of acidic drugs begins, the target compound (pKa 4.78) is approximately 84% ionized while the acetic acid analog (pKa 3.12) is >99.5% ionized. This 15‑percentage‑point difference in the neutral fraction can meaningfully affect the rate of passive transcellular absorption in the gastrointestinal tract [2].

pKa & ionization
Cross-study comparable
Target compoundpKa 4.78±0.10
Acetic acid analogpKa 3.12±0.10
ΔpKa+1.66

Higher pKa shifts ionization profile; ~15 percentage-point difference in neutral fraction at pH 5.5 may influence absorption rate.

Predicted pKa values; Henderson-Hasselbalch estimation.

Ionization pKa Absorption

2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid – Application Scenarios


FBDD Library Design: High-Complexity, Rule-of-3 Fragment

With a molecular complexity score of 265, 15 heavy atoms, MW 204, LogP 2.2, and only 2 rotatable bonds, the target compound satisfies all Rule‑of‑Three criteria for FBDD (MW ≤300, LogP ≤3, HBD ≤3, HBA ≤3, rotatable bonds ≤3) while occupying a higher‑complexity niche than the acetic acid analog (complexity 208) or the 5‑carboxylic acid analog (complexity 196) [1][2]. This positions it as a more attractive fragment starting point for biophysical screening (SPR, NMR, thermal shift) against targets where 3D shape complementarity and reduced entropic penalty upon binding are critical for detecting weak‑affinity interactions in the 0.1–10 mM range [3].

Kinase Inhibitor Lead Optimization: 5-Position Carboxylic Acid

The 5‑position regioisomer with the gem‑dimethylpropanoic acid side chain offers a distinct LogP window (1.70–2.2) that is intermediate between the polar acetic acid analog (LogP 0.96) and more lipophilic ester or amide derivatives. This LogP range aligns with the optimal lipophilicity range for kinase inhibitors targeting the ATP‑binding site (cLogP 2–4), where excessive polarity compromises cell permeability and excessive lipophilicity increases promiscuity and hERG liability [4]. Published SAR campaigns on imidazo[1,2-a]pyridine PI3K and ASK1 inhibitors have demonstrated that 5‑position substitution can achieve ≥10‑fold selectivity improvements over corresponding 3‑position analogs [5], making the 5‑substituted regioisomer the preferred scaffold attachment point for programs prioritizing kinase selectivity.

Metabolically Stabilized Prodrug & Bioconjugate Synthesis

The gem‑dimethyl quaternary α‑carbon blocks CYP‑mediated α‑oxidation, a primary clearance pathway for arylacetic acid derivatives, as supported by matched‑pair microsomal stability data from structurally related phenylacetic acid series (CLᵢₙₜ reduction from 48 to <8 μL·min⁻¹·mg⁻¹) [6]. The retained carboxylic acid functionality enables standard conjugation chemistry (amide bond formation with amines, esterification with alcohols) for generating prodrugs, biotinylated probes, or fluorescent conjugates. When a research program requires a carboxylic acid handle that survives in vivo metabolism long enough to achieve target engagement, this compound provides a procurement advantage over the metabolically labile acetic acid analog.

Physicochemical Benchmarking & QSPR Model Training

The target compound's well‑defined computed and predicted properties (XLogP3 = 2.2, pKa = 4.78, TPSA = 54.6 Ų, 2 rotatable bonds) [1][7] make it a suitable reference standard for calibrating in silico ADME prediction models. Its systematic differentiation from the three 5‑position analogs (ΔLogP = +0.35 to +1.24, ΔpKa = +1.66 vs. acetic acid analog, ΔRotBonds = −1 vs. propanoic acid analog) provides a four‑compound congeneric series spanning a meaningful property range, enabling quantitative structure–property relationship (QSPR) model development and validation for imidazo[1,2-a]pyridine carboxylic acid derivatives.

Application
Selection Property
Validation Focus
FBDD library design
Fragment complexity & rule-of-3 profile
Biophysical screening (SPR, NMR) affinity detection
Kinase inhibitor lead optimization
5-position regioisomer with intermediate LogP
Kinase panel selectivity and cellular permeability assays
Stabilized carboxylic acid prodrug research
Gem-dimethyl quaternary α‑carbon, blocked CYP oxidation
Microsomal stability and in vitro metabolite profiling
QSPR model training & benchmarking
Well-characterized physicochemical property set
In silico ADME prediction model calibration
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